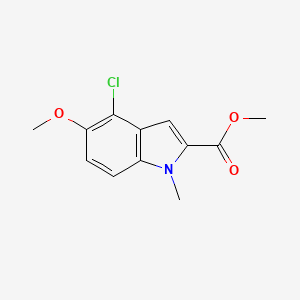![molecular formula C9H11ClO2 B13704976 3-[(Chloromethoxy)methyl]anisole](/img/structure/B13704976.png)
3-[(Chloromethoxy)methyl]anisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Chloromethoxy)methyl]anisole is an organic compound with the molecular formula C9H11ClO2 It is a derivative of anisole, where the methoxy group is substituted with a chloromethoxy group
Vorbereitungsmethoden
The synthesis of 3-[(Chloromethoxy)methyl]anisole can be achieved through several methods:
-
Williamson Ether Synthesis: : This method involves the reaction of sodium phenoxide with chloromethyl methyl ether under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{ONa} + \text{ClCH}_2\text{OCH}_3 \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{OCH}_3 + \text{NaCl} ]
-
Methylation of Sodium Phenoxide: : Another method involves the methylation of sodium phenoxide with dimethyl sulfate or methyl chloride. This reaction is carried out under basic conditions to yield the desired product.
Analyse Chemischer Reaktionen
3-[(Chloromethoxy)methyl]anisole undergoes various chemical reactions, including:
-
Electrophilic Aromatic Substitution: : The methoxy group on the anisole ring activates the aromatic ring towards electrophilic substitution. Common reactions include nitration, sulfonation, and halogenation. For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid to yield nitroanisole derivatives.
-
Nucleophilic Substitution: : The chloromethoxy group can undergo nucleophilic substitution reactions. For instance, treatment with a nucleophile such as sodium methoxide can replace the chlorine atom with a methoxy group, forming a dimethoxy derivative.
-
Oxidation and Reduction: : The compound can also undergo oxidation and reduction reactions. Oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
3-[(Chloromethoxy)methyl]anisole has several applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
-
Pharmaceuticals: : The compound is used in the development of drugs due to its potential biological activity. It can be modified to create derivatives with specific therapeutic properties.
-
Material Science: : It is used in the synthesis of advanced materials, such as polymers and resins, which have applications in coatings, adhesives, and electronics.
Wirkmechanismus
The mechanism of action of 3-[(Chloromethoxy)methyl]anisole involves its interaction with molecular targets in biological systems. The chloromethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3-[(Chloromethoxy)methyl]anisole can be compared with other similar compounds, such as:
-
Anisole (Methoxybenzene): : Anisole is the parent compound, with a methoxy group attached to the benzene ring. It is less reactive compared to this compound due to the absence of the chloromethoxy group.
-
3-Methylanisole: : This compound has a methyl group attached to the benzene ring in addition to the methoxy group. It exhibits different reactivity and applications compared to this compound.
-
4-Methoxytoluene: : Similar to 3-methylanisole, this compound has a methoxy group and a methyl group attached to the benzene ring. It is used in different industrial applications and has distinct chemical properties.
Eigenschaften
Molekularformel |
C9H11ClO2 |
|---|---|
Molekulargewicht |
186.63 g/mol |
IUPAC-Name |
1-(chloromethoxymethyl)-3-methoxybenzene |
InChI |
InChI=1S/C9H11ClO2/c1-11-9-4-2-3-8(5-9)6-12-7-10/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
OHQLJRGTOFLNOI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)COCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13704911.png)
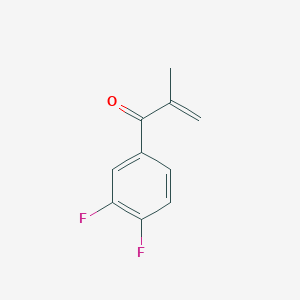
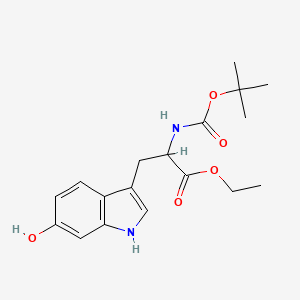
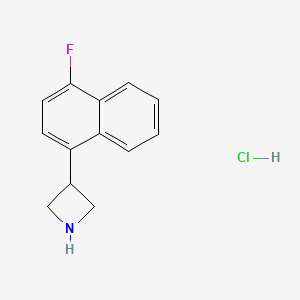
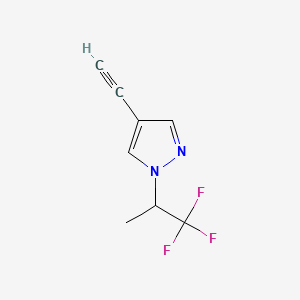



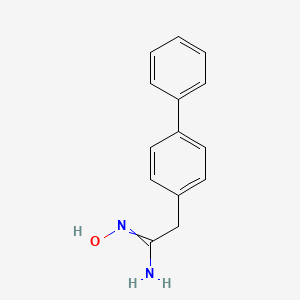



![7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane](/img/structure/B13704953.png)
